

# An In-depth Technical Guide to 1-(Chloromethyl)-2,4,5-trimethylbenzene

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## Compound of Interest

Compound Name: 1-(Chloromethyl)-2,4,5-trimethylbenzene

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## Introduction

**1-(Chloromethyl)-2,4,5-trimethylbenzene**, a polysubstituted aromatic hydrocarbon, serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive chloromethyl group appended to a trimethyl-substituted benzene ring, makes it a valuable building block for the introduction of the 2,4,5-trimethylbenzyl moiety into a wide range of molecular frameworks. This guide provides a comprehensive review of its synthesis, chemical properties, and potential applications, with a focus on data relevant to research and development in the chemical and pharmaceutical sciences.

## Chemical Properties and Data

**1-(Chloromethyl)-2,4,5-trimethylbenzene** is a member of the halogenated aromatic hydrocarbon class. The strategic placement of the three methyl groups on the benzene ring influences its electronic properties and reactivity. The following tables summarize its key physical and chemical data.

Table 1: Physical and Chemical Properties

Property	Value	Unit	Source
Molecular Formula	C10H13Cl	[1]	
Molecular Weight	168.66	g/mol	[1]
Standard Gibbs free energy of formation ( $\Delta_f G^\circ$ )	104.91	kJ/mol	[1]
Enthalpy of formation at standard conditions ( $\Delta_f H^\circ_{\text{gas}}$ )	-63.35	kJ/mol	[1]
Enthalpy of fusion at standard conditions ( $\Delta_{\text{fus}} H^\circ$ )	18.73	kJ/mol	[1]
Enthalpy of vaporization at standard conditions ( $\Delta_{\text{vap}} H^\circ$ )	46.50	kJ/mol	[1]
Log10 of Water solubility in mol/l ( $\log_{10} WS$ )	-3.93	[1]	
Octanol/Water partition coefficient ( $\log P_{\text{oct/wat}}$ )	3.351	[1]	
McGowan's characteristic volume ( $McVol$ )	140.240	ml/mol	[1]
Critical Pressure ( $P_c$ )	2687.42	kPa	[1]
Non-polar retention indices ( $I_{\text{np}}$ )	1319.00 - 1335.00	[1]	

Table 2: Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for the structural elucidation of **1-(Chloromethyl)-2,4,5-trimethylbenzene** and its derivatives, confirming the substitution pattern on the aromatic ring.<sup>[2]</sup>

Type	Description
<sup>1</sup> H NMR	Expected signals would include singlets for the three distinct methyl groups, a singlet for the chloromethyl protons, and singlets for the two aromatic protons. The chemical shifts would be indicative of their respective electronic environments.
<sup>13</sup> C NMR	Expected signals would include distinct peaks for the three methyl carbons, the chloromethyl carbon, the two unsubstituted aromatic carbons, and the four substituted aromatic carbons.

## Synthesis and Experimental Protocols

The primary synthetic route to **1-(Chloromethyl)-2,4,5-trimethylbenzene** is through the chloromethylation of 1,2,4-trimethylbenzene (pseudocumene).

### Blanc Chloromethylation

The most established method is the Blanc chloromethylation reaction.<sup>[2]</sup> This reaction involves the electrophilic substitution of an aromatic compound with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl<sub>2</sub>).<sup>[2]</sup>

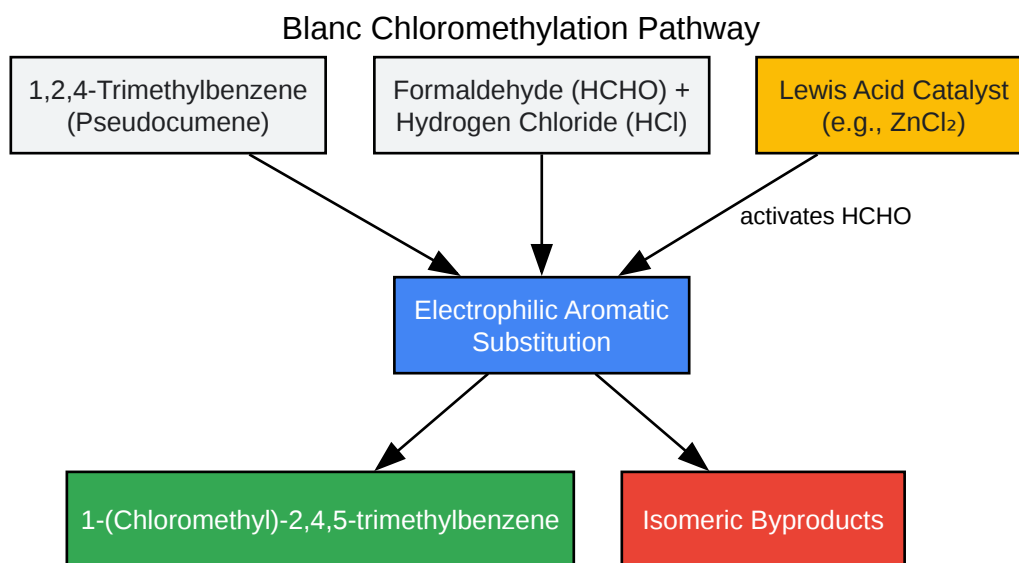
#### Experimental Protocol: Blanc Chloromethylation of 1,2,4-Trimethylbenzene

- Reaction Setup:** To a stirred solution of 1,2,4-trimethylbenzene in a suitable inert solvent (e.g., carbon tetrachloride), add a source of formaldehyde (e.g., paraformaldehyde) and a Lewis acid catalyst such as zinc chloride.
- Reaction Conditions:** The reaction mixture is typically cooled in an ice bath while hydrogen chloride gas is bubbled through it. The reaction is allowed to proceed for several hours.

- **Work-up:** After the reaction is complete, the mixture is poured onto ice water. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.
- **Purification:** The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting product can be further purified by vacuum distillation or recrystallization.

**Regioselectivity:** A significant challenge in the chloromethylation of 1,2,4-trimethylbenzene is controlling the regioselectivity. The three methyl groups are activating and ortho-, para-directing, leading to a potential mixture of isomers.[2] The desired product, **1-(chloromethyl)-2,4,5-trimethylbenzene**, results from substitution at the C5 position. Careful control of reaction conditions is necessary to maximize the yield of the target isomer.

#### Logical Relationship of Blanc Chloromethylation



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Caption: Overview of the Blanc chloromethylation reaction for the synthesis of **1-(Chloromethyl)-2,4,5-trimethylbenzene**.

## Chemical Reactions and Applications in Synthesis

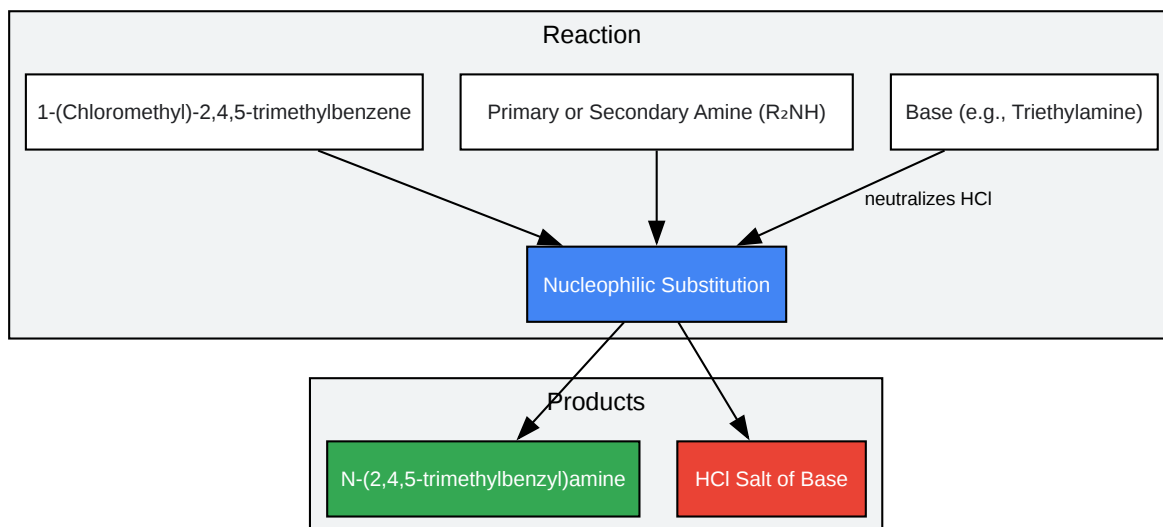
**1-(Chloromethyl)-2,4,5-trimethylbenzene** is a valuable synthon for introducing the 2,4,5-trimethylbenzyl group into various molecules. Its reactivity is dominated by the lability of the chlorine atom in nucleophilic substitution reactions.

## Preparation of Aminomethyl Derivatives

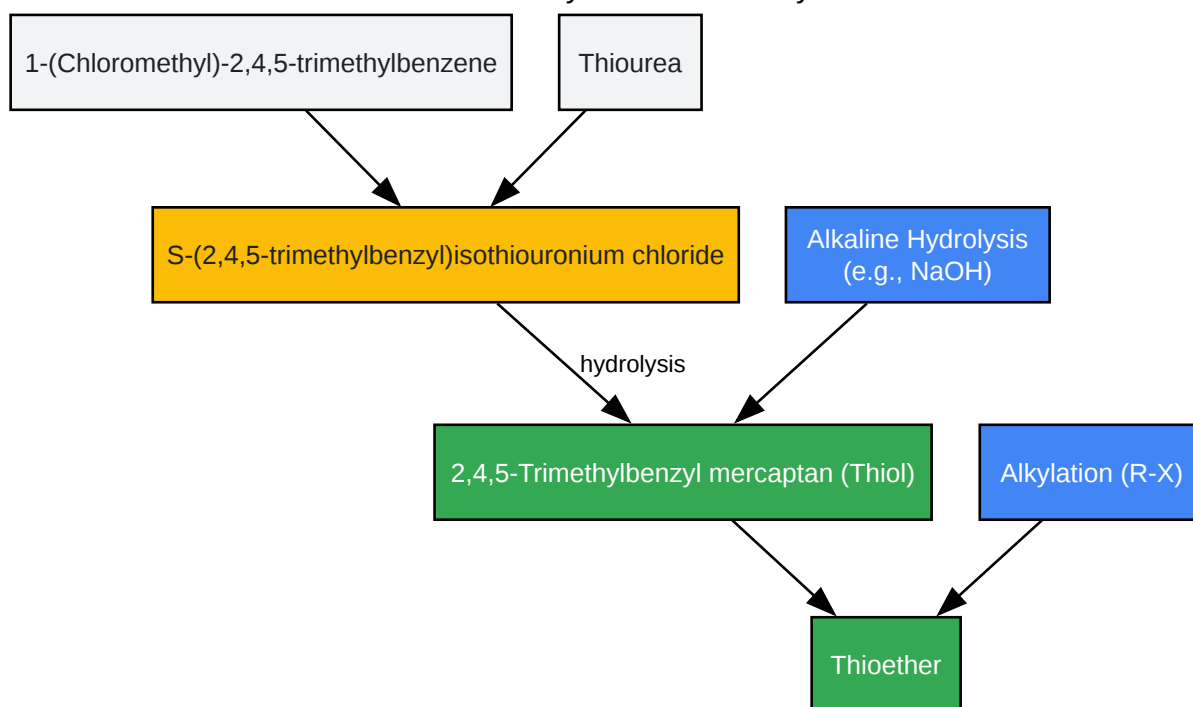
This compound readily reacts with primary or secondary amines via N-alkylation to form N-(2,4,5-trimethylbenzyl) substituted amines.[2] These products are important building blocks in medicinal chemistry. The reaction proceeds through a nucleophilic substitution mechanism where the amine displaces the chloride ion.[2] A base is typically added to neutralize the hydrochloric acid byproduct.[2]

Experimental Workflow for Aminomethyl Derivative Synthesis

### Synthesis of Aminomethyl Derivatives



### Thioether Synthesis Pathway



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